physicochemical properties of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
physicochemical properties of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide
Introduction
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These intrinsic characteristics—such as ionization, lipophilicity, solubility, and stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and developability.[1][2] This guide focuses on 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide, a novel chemical entity for which comprehensive public data is not yet available.
As such, this document is structured not as a retrospective data sheet, but as a prospective experimental roadmap. It is designed for researchers, medicinal chemists, and drug development professionals, providing both the theoretical grounding and the practical, field-proven protocols required to fully characterize this molecule. We will proceed from in silico predictions, which offer a crucial first look at the molecule's likely behavior, to the definitive experimental assays that form the cornerstone of a robust regulatory submission.
Molecular Structure and Computational Profiling
Before any benchwork commences, computational modeling provides an invaluable, resource-efficient method for anticipating a molecule's behavior.[3][] Modern algorithms can predict a suite of physicochemical properties based solely on chemical structure, guiding experimental design and helping to prioritize resources.[1][5]
The fundamental structure of the target compound is presented below.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Potentiometric Titration for pKa Determination
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Preparation of Solutions:
-
Prepare a 0.15 M potassium chloride (KCl) solution in deionized water to maintain constant ionic strength.
-
Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of the 0.15 M KCl solution.
-
Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution and a 0.1 M potassium hydroxide (KOH) solution.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place the beaker containing the test compound solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
Use an automated titrator to add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point(s).
-
(Optional) Back-titrate with 0.1 M KOH to confirm reversibility.
-
-
Blank Titration:
-
Repeat the entire titration procedure using only the 0.15 M KCl solution (without the test compound) to account for the buffering capacity of water and any impurities. [6]
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added for both the sample and the blank.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume to precisely identify the equivalence point(s), which appear as sharp peaks.
-
The pKa is equal to the pH value at the point where half of the volume of titrant required to reach the first equivalence point has been added. If there are two basic centers, a second pKa can be determined from the subsequent titration curve.
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Lipophilicity (logP and logD) Assessment
Lipophilicity, the affinity of a molecule for a non-polar (lipid-like) environment, is a key determinant of membrane permeability and, consequently, oral absorption and distribution. [7]It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).
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logP: The ratio of the concentration of the neutral species of a compound in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium. [8]* logD: The distribution coefficient, which is the ratio of the total concentration of all species (neutral and ionized) in the organic phase to the aqueous phase at a specific pH. For a basic compound like the one , logD will be highly pH-dependent.
Causality Behind Experimental Choice
The shake-flask method is the internationally recognized benchmark ("gold standard") for logP determination due to its direct measurement of partitioning at equilibrium. [8][9]While higher-throughput methods like reverse-phase HPLC exist and are useful for screening, the shake-flask method provides the definitive data required for lead optimization and regulatory filings. [10][11]For logD, the same method is employed using aqueous buffers at physiologically relevant pH values (e.g., 5.0, 7.4).
Caption: Workflow for logP/logD determination via the Shake-Flask method.
Protocol: Shake-Flask Method for logP/logD Determination
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Phase Preparation:
-
Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄).
-
Combine n-octanol and the aqueous buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
In a series of vials (in triplicate), add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration should be chosen to be below the compound's solubility limit in either phase.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow equilibrium to be reached. [11]
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a clean separation of the two phases.
-
Carefully withdraw a precise aliquot from the n-octanol (top) layer and the aqueous (bottom) layer, avoiding any contamination of the interface.
-
-
Quantification:
-
Develop and validate a sensitive analytical method, typically LC-MS/MS, to accurately quantify the concentration of the compound in each phase.
-
Prepare a calibration curve using standards of the test compound.
-
Analyze the collected aliquots and determine the concentrations ([C]organic and [C]aqueous).
-
-
Calculation:
-
Calculate the partition or distribution coefficient using the formula: P or D = [C]organic / [C]aqueous.
-
The final value is expressed as the logarithm: logP or logD = log₁₀(P or D).
-
Aqueous Solubility Profiling
Aqueous solubility is a critical factor for drug absorption and is a common reason for candidate failure. [12][13]It is essential to distinguish between two types of solubility measurements that are relevant at different stages of drug discovery. [2][14]
-
Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after a rapid precipitation from a DMSO stock solution. It is a high-throughput method used in early discovery to flag potentially problematic compounds. [2][15][16]* Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, measured by equilibrating an excess of the solid material in an aqueous buffer over a prolonged period. This is the "gold standard" measurement required for later-stage development and pre-formulation. [9][13]
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is ideal for early screening of multiple analogs.
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO. [15] * Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the highest desired test concentration.
-
Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours). [15] * Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis:
-
The concentration at which a significant increase in light scattering is observed, compared to controls, is reported as the kinetic solubility. This indicates the point of precipitation. [16]
-
Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This method provides the definitive equilibrium solubility value. [9]
-
Preparation:
-
Add an excess amount of the solid test compound to a series of vials (in triplicate) containing the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to assess pH-dependent solubility). "Excess" means enough solid is visible at the end of the experiment.
-
-
Equilibration:
-
Sampling and Separation:
-
After equilibration, visually confirm that excess solid remains.
-
Filter the slurry using a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid. The filtrate is the saturated solution.
-
-
Quantification:
-
Using a validated HPLC-UV or LC-MS/MS method, quantify the concentration of the compound in the filtrate. [13]
-
-
Data Analysis:
-
The measured concentration is the thermodynamic solubility at that specific pH and temperature.
-
Chemical Stability Assessment
Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life, storage conditions, and potential degradation products. [18][19]The process involves both forced degradation studies and long-term stability testing under ICH (International Council for Harmonisation) guidelines. [20][21]
Causality Behind Experimental Design
Forced degradation studies (or stress testing) are performed to intentionally degrade the compound under harsh conditions (e.g., strong acid/base, high heat, oxidation, light). [22]The purpose is twofold: to identify the likely degradation pathways and to develop a "stability-indicating" analytical method—an HPLC method capable of separating the parent compound from all its degradation products. This ensures that during formal stability studies, any decrease in the parent drug concentration can be accurately measured. [21][22]
Caption: Overview of a pharmaceutical chemical stability program.
Protocol: Forced Degradation Study Outline
-
Objective: To achieve 5-20% degradation of the parent compound.
-
Conditions to Test (in separate experiments):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.
-
Photostability: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples by HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The goal is to develop a single HPLC method that shows baseline separation between the main peak (parent compound) and all degradation product peaks.
-
Summary and Data Consolidation
This guide has outlined the essential experimental framework for the comprehensive physicochemical characterization of 2-(3-aminopiperidin-1-yl)-N,N-dipropylacetamide. The data generated from these protocols should be compiled into a central summary table to provide a complete profile of the molecule's properties, guiding all future development decisions.
| Parameter | Method Used | Condition(s) | Result |
| pKa₁ | Potentiometric Titration | 25°C, 0.15 M KCl | [Experimental Value] |
| pKa₂ | Potentiometric Titration | 25°C, 0.15 M KCl | [Experimental Value] |
| logP | Shake-Flask | n-Octanol / Water | [Experimental Value] |
| logD₇.₄ | Shake-Flask | n-Octanol / PBS pH 7.4 | [Experimental Value] |
| Kinetic Solubility | Nephelometry | PBS pH 7.4, 25°C | [Experimental Value] |
| Thermo. Solubility | Shake-Flask | PBS pH 7.4, 25°C | [Experimental Value] |
| Thermo. Solubility | Shake-Flask | SGF pH 2.0, 37°C | [Experimental Value] |
| Stability | Forced Degradation | Acid, Base, H₂O₂, Heat, Light | [Summary of Degradation] |
References
-
Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]
-
Zaccone, M. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]
-
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available at: [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
ResearchGate. Software for the prediction of physicochemical properties. Available at: [Link]
-
Revvity Signals Software. ChemDraw. Available at: [Link]
-
Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]
-
Szałek, E., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Agilent Technologies. Determination of Log P for Compounds of Different Polarity. Available at: [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
Wikipedia. Stability testing (pharmaceutical). Available at: [Link]
-
Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]
-
Scube, D., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. Available at: [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. Available at: [Link]
-
PubChem. N,N-Dipropylacetamide. Available at: [Link]
-
U.S. Environmental Protection Agency. (S)-1-Boc-3-aminopiperidine Properties. Available at: [Link]
Sources
- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. pennwest.edu [pennwest.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. acdlabs.com [acdlabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. evotec.com [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
